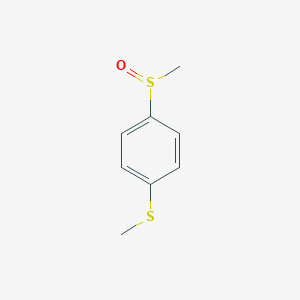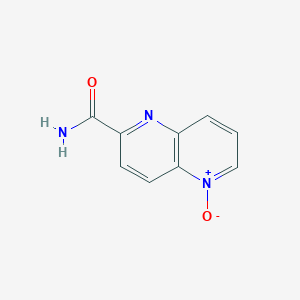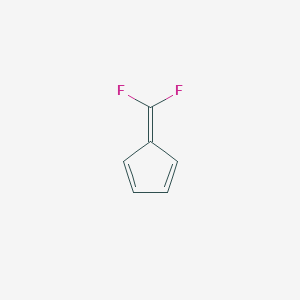
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is an organosulfur compound with the molecular formula C5H6S5 It is known for its unique structure, which includes two methylsulfanyl groups and a dithiole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione typically involves the reaction of thiones with dihalogens. For instance, the reaction of 4,5-bis(methylsulfanyl)-1,3-dithiole-2-thione with diiodine or iodine monobromide in dichloromethane results in the formation of molecular charge-transfer complexes . The reaction conditions often include the use of solvents like dichloromethane and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Substitution: It can undergo substitution reactions where the methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include diiodine, iodine monobromide, and dibromine . The reactions are typically carried out in solvents like dichloromethane under controlled temperatures.
Major Products Formed
The major products formed from these reactions include molecular charge-transfer complexes and various substituted derivatives of the original compound .
Scientific Research Applications
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding sulfur-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione involves its ability to form charge-transfer complexes with dihalogens. The sulfur atoms in the compound play a crucial role in these interactions, adopting a tetrahedral geometry that facilitates the formation of stable complexes
Comparison with Similar Compounds
Similar Compounds
- 4,5-Bis(methylsulfanyl)-1,3-dithiole-2-thione
- Tetrakis(methylthio)tetrathiafulvalene
Uniqueness
4,5-Bis(methylsulfanyl)-3H-1,2-dithiole-3-thione is unique due to its specific arrangement of sulfur atoms and methylsulfanyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits unique reactivity patterns and forms stable charge-transfer complexes with dihalogens .
Properties
CAS No. |
72713-45-2 |
|---|---|
Molecular Formula |
C5H6S5 |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
4,5-bis(methylsulfanyl)dithiole-3-thione |
InChI |
InChI=1S/C5H6S5/c1-7-3-4(6)9-10-5(3)8-2/h1-2H3 |
InChI Key |
MRMBLKOVSDIKFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SSC1=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


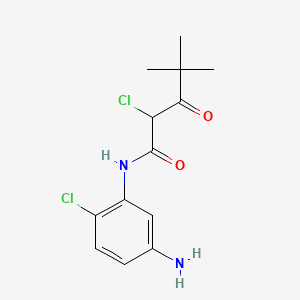
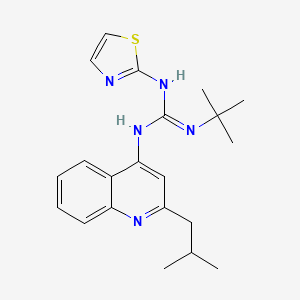

![2-Bromo-1-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B14470833.png)
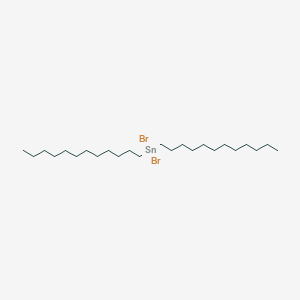
![N-{2-[1-(4-Methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14470850.png)
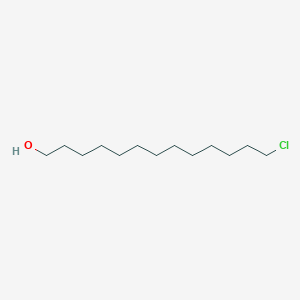
![4-Cyanophenyl 4-[(4-decylbenzoyl)oxy]-3-methylbenzoate](/img/structure/B14470858.png)

